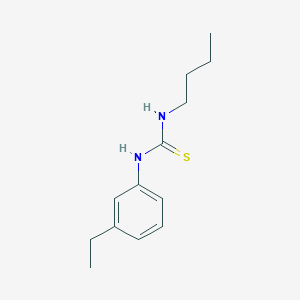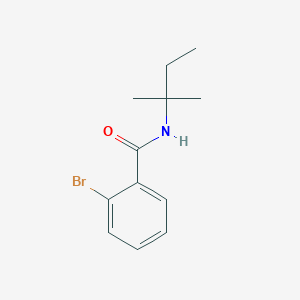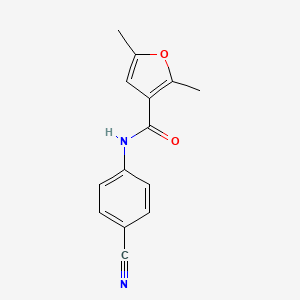
3-bromo-N-(cyclopropylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(cyclopropylmethyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies. In
Mécanisme D'action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)benzamide involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-bromo-N-(cyclopropylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to reduce the levels of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(cyclopropylmethyl)benzamide has various advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various scientific research studies, indicating its potential therapeutic applications. Another advantage is that it is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic applications. Additionally, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy.
Orientations Futures
There are many future directions for the research of 3-bromo-N-(cyclopropylmethyl)benzamide. One direction is to further study its mechanism of action to optimize its therapeutic applications. Another direction is to study its toxicity profile and pharmacokinetics to determine its safety and efficacy. Additionally, further studies are needed to determine its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Finally, more research is needed to develop new synthetic routes and analogs of 3-bromo-N-(cyclopropylmethyl)benzamide to improve its therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(cyclopropylmethyl)benzamide involves the reaction of 3-bromoaniline and cyclopropylcarbinol in the presence of a base and a coupling agent. The reaction mixture is then heated to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reagent concentration.
Applications De Recherche Scientifique
3-bromo-N-(cyclopropylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, it has been found to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNIXRBSBHVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(cyclopropylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)

